N-(3-acetylphenyl)-4-aminobenzenesulfonamide
Overview
Description
N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(3-acetylphenyl)-4-aminobenzenesulfonamide derivatives have been studied for their inhibition of carbonic anhydrase, an enzyme involved in many physiological processes. A study by Zaib et al. (2014) found that certain derivatives effectively inhibited the bovine erythrocyte carbonic anhydrase isoform II, with inhibition constants ranging from 0.011-17.1 µM. This suggests potential applications in treating conditions where carbonic anhydrase activity is a factor (Zaib et al., 2014).
Anti-inflammatory Properties
Research by Salem et al. (2017) explored 4-aminobenzenesulfonamide conjugates of ibuprofen and indomethacin, revealing that these compounds maintained significant anti-inflammatory activity in an in vivo rat model. This indicates the potential use of this compound derivatives in developing new anti-inflammatory agents (Salem et al., 2017).
Synthesis and Characterization
The synthesis and structural characterization of this compound derivatives are crucial for understanding their properties and potential applications. A study by Naganagowda and Petsom (2011) detailed the synthesis of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide, demonstrating the diversity of compounds that can be synthesized and their potential for varied applications (Naganagowda & Petsom, 2011).
Solubility and Thermodynamics
Understanding the solubility and thermodynamic properties of these compounds is essential for their practical application. Asadi et al. (2020) investigated the solubility of 4-aminobenzenesulfonamide in various solvents, providing insights into its physical properties and potential applications in different solvent environments (Asadi et al., 2020).
Antibacterial Studies
Patel et al. (2010) studied sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, including their antibacterial activities. This research suggests the role of this compound derivatives in developing new antibacterial agents (Patel et al., 2010).
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-aminobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQRCAIHYINMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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